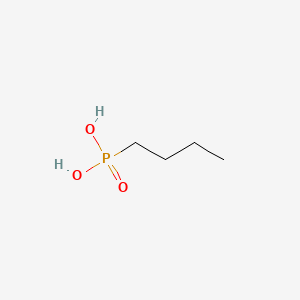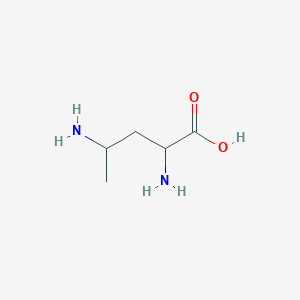
Butanphosphonsäure
Übersicht
Beschreibung
Butylphosphonat ist eine organische Verbindung, die zur Klasse der Phosphonsäuren gehört. Es zeichnet sich durch ein Phosphoratom aus, das an drei Sauerstoffatome (zwei Hydroxylgruppen und eine P=O-Doppelbindung) und ein Kohlenstoffatom gebunden ist.
Herstellungsmethoden
. Diese Reaktion wird unter milden Bedingungen durchgeführt und führt zur Bildung von symmetrischen Phosphonaten. Eine andere Methode beinhaltet die Verwendung von Dialkylphosphit in einer metallvermittelten Kupplungsreaktion . Industrielle Produktionsmethoden stützen sich oft auf diese synthetischen Verfahren aufgrund ihrer Effizienz und Skalierbarkeit .
Wissenschaftliche Forschungsanwendungen
Butylphosphonate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various phosphonylated compounds . In biology, it is studied for its potential as a chelating agent and its role in biological pathways . In medicine, butylphosphonate derivatives are explored for their potential as drugs and pro-drugs . In industry, it is used in the manufacture of polyolefin food contact materials as a nucleating agent .
Wirkmechanismus
Target of Action
Butylphosphonic acid primarily targets the lipase enzyme in Pseudomonas sp. (strain KWI-56) . Lipase enzymes play a crucial role in the hydrolysis of triglycerides into glycerol and free fatty acids, which are essential components in various metabolic processes .
Mode of Action
It has been observed that at low concentrations, butylphosphonic acid appears to act as an activator of the lipase enzyme activity, whereas at higher concentrations, it exhibits inhibitory properties .
Biochemical Pathways
Butylphosphonic acid may be involved in the metabolism of phosphonates, which are organic compounds containing a chemically stable carbon-phosphorus (C-P) bond . One of these pathways is catalyzed by the C-P lyase complex, which has a broad substrate specificity . This pathway is encoded by the phn operon, which contains 14 genes (phnC-phnP) and is a member of the Pho regulon induced by phosphate starvation .
Result of Action
Its interaction with the lipase enzyme suggests it may influence lipid metabolism .
Action Environment
The action, efficacy, and stability of Butylphosphonic acid can be influenced by various environmental factors. For instance, the concentration of Butylphosphonic acid can affect its role as an activator or inhibitor of the lipase enzyme
Biochemische Analyse
Biochemical Properties
Butylphosphonic acid plays a significant role in biochemical reactions due to its structural similarity to phosphate groups. It can interact with enzymes, proteins, and other biomolecules, often mimicking the behavior of natural phosphates. For instance, butylphosphonic acid has been shown to affect the activity of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa. At low concentrations, it acts as an activator, while at higher concentrations, it exhibits inhibitory properties . This dual role highlights its potential as a modulator of enzymatic activity.
Cellular Effects
Butylphosphonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to mimic phosphate groups allows it to interfere with normal cellular functions. For example, it can alter the phosphorylation status of proteins, thereby affecting signal transduction pathways. Additionally, butylphosphonic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of butylphosphonic acid involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, butylphosphonic acid can inhibit the activity of certain enzymes by competing with natural substrates for binding sites. This competitive inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, butylphosphonic acid can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butylphosphonic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that butylphosphonic acid is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to butylphosphonic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of butylphosphonic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, butylphosphonic acid can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disruptions. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to toxicity .
Metabolic Pathways
Butylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. For example, butylphosphonic acid can inhibit enzymes involved in phosphate metabolism, leading to changes in the levels of phosphate-containing metabolites and disrupting normal metabolic processes .
Transport and Distribution
Within cells and tissues, butylphosphonic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Butylphosphonic acid can bind to membrane transporters, facilitating its entry into cells, and interact with intracellular binding proteins, affecting its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of butylphosphonic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, butylphosphonic acid may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic pathways .
Vorbereitungsmethoden
. This reaction is carried out under mild conditions and results in the formation of symmetric phosphonates. Another method involves the use of dialkyl phosphite in a metal-mediated coupling reaction . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Butylphosphonat durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Triflsäureanhydrid für die chemoselektive Aktivierung und Oxalylchlorid für die Chlorierung . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Reaktion mit Triflsäureanhydrid phosphonylierte Derivate mit interessanten biologischen Aktivitäten ergeben .
Wissenschaftliche Forschungsanwendungen
Butylphosphonat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Baustein für die Synthese verschiedener phosphonylierter Verbindungen verwendet . In der Biologie wird es auf sein Potenzial als Chelatbildner und seine Rolle in biologischen Stoffwechselwegen untersucht . In der Medizin werden Butylphosphonat-Derivate auf ihr Potenzial als Medikamente und Pro-Medikamente untersucht . In der Industrie wird es bei der Herstellung von Polyolefin-Lebensmittelkontaktmaterialien als Nukleierungsmittel verwendet .
Wirkmechanismus
Der Wirkmechanismus von Butylphosphonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. So kann es beispielsweise die Aktivität bestimmter Enzyme, wie Lipase, hemmen, indem es an deren aktiven Zentren bindet . Diese Wechselwirkung kann zur Hemmung der Enzymaktivität und nachfolgenden biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Stoffwechselwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab .
Vergleich Mit ähnlichen Verbindungen
Butylphosphonat ähnelt anderen Phosphonsäuren, wie Ethyl-2-Phenylethylbutylphosphonat und Nitrilotris(methylenphosphonsäure) . Es ist durch seine spezifische chemische Struktur und Eigenschaften einzigartig. Zum Beispiel hat Butylphosphonat eine Butylgruppe, die an das Phosphoratom gebunden ist, was es von anderen Phosphonsäuren unterscheidet
Schlussfolgerung
Butylphosphonat ist eine vielseitige Verbindung mit einer breiten Palette von Anwendungen in verschiedenen Bereichen. Seine einzigartige chemische Struktur und Eigenschaften machen es zu einem wertvollen Baustein für die Synthese verschiedener Verbindungen
Eigenschaften
IUPAC Name |
butylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRBSXOBUKDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186861 | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-64-0 | |
| Record name | Butylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3321-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKC30FCB7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















